molecular formula C17H25N3O4 B6637093 2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide

2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide

Cat. No. B6637093
M. Wt: 335.4 g/mol
InChI Key: FZQZTDBXJVNAIK-UHFFFAOYSA-N
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Description

2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide, also known as “HEPP,” is a chemical compound that has been widely used in scientific research. HEPP is a synthetic compound that is structurally similar to other compounds that have been used in the development of drugs that target the central nervous system.

Mechanism of Action

HEPP is believed to act as a competitive inhibitor of the DAT, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance the transmission of signals between neurons. The increased concentration of dopamine can also stimulate the release of other neurotransmitters, such as norepinephrine and serotonin, which can further enhance the signaling between neurons.
Biochemical and Physiological Effects:
HEPP has been shown to have a number of biochemical and physiological effects. In animal studies, HEPP has been shown to increase locomotor activity and induce hyperthermia. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain. In addition, HEPP has been shown to have anxiogenic effects, which can lead to increased anxiety and stress in animals.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. It also has a high affinity for the DAT, which makes it a useful tool for studying the function of this protein. However, HEPP also has some limitations. The compound has a short half-life in the body, which can make it difficult to study its long-term effects. In addition, the anxiogenic effects of HEPP can make it difficult to interpret behavioral studies.

Future Directions

There are several future directions for research on HEPP. One area of interest is the development of drugs that target the DAT for the treatment of neurological and psychiatric disorders. HEPP could be used as a starting point for the development of new compounds that have improved pharmacological properties. Another area of interest is the study of the long-term effects of HEPP on behavior and brain function. This could involve the use of imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to study the effects of HEPP on brain structure and function over time. Finally, there is a need for further research on the mechanism of action of HEPP and its effects on other neurotransmitter systems. This could lead to a better understanding of the role of dopamine in the brain and the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of HEPP involves the reaction of 2-methyl-3-nitrobenzoic acid with 1-methylpiperidin-3-ol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces HEPP as a white solid with a melting point of 148-149°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

HEPP has been extensively studied for its potential application in the development of drugs that target the central nervous system. The compound has been shown to have a high affinity for the dopamine transporter (DAT), which is a protein that regulates the concentration of dopamine in the brain. HEPP has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to an increase in the concentration of dopamine in the synaptic cleft.

properties

IUPAC Name

2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11-15(7-4-8-16(11)20(23)24)18-17(22)12(2)19-9-5-6-14(10-19)13(3)21/h4,7-8,12-14,21H,5-6,9-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQZTDBXJVNAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)N2CCCC(C2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide

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